molecular formula C11H14ClNO4S2 B12397533 ((3-Chlorophenyl)sulfonyl)-L-methionine

((3-Chlorophenyl)sulfonyl)-L-methionine

Katalognummer: B12397533
Molekulargewicht: 323.8 g/mol
InChI-Schlüssel: RUTVKXJQNPCTNU-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

((3-Chlorophenyl)sulfonyl)-L-methionine is a chemical compound that combines a sulfonyl group with an amino acid, methionine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ((3-Chlorophenyl)sulfonyl)-L-methionine typically involves the reaction of 3-chlorobenzenesulfonyl chloride with L-methionine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

((3-Chlorophenyl)sulfonyl)-L-methionine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

((3-Chlorophenyl)sulfonyl)-L-methionine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ((3-Chlorophenyl)sulfonyl)-L-methionine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • ((3-Chlorophenyl)sulfonyl)leucine
  • ((3-Chlorophenyl)sulfonyl)alanine
  • ((3-Chlorophenyl)sulfonyl)glycine

Uniqueness

((3-Chlorophenyl)sulfonyl)-L-methionine is unique due to the presence of the methionine moiety, which imparts specific biochemical properties. Compared to other similar compounds, it may exhibit distinct reactivity and biological activity, making it valuable for specific research and industrial applications .

Eigenschaften

Molekularformel

C11H14ClNO4S2

Molekulargewicht

323.8 g/mol

IUPAC-Name

(2S)-2-[(3-chlorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C11H14ClNO4S2/c1-18-6-5-10(11(14)15)13-19(16,17)9-4-2-3-8(12)7-9/h2-4,7,10,13H,5-6H2,1H3,(H,14,15)/t10-/m0/s1

InChI-Schlüssel

RUTVKXJQNPCTNU-JTQLQIEISA-N

Isomerische SMILES

CSCC[C@@H](C(=O)O)NS(=O)(=O)C1=CC(=CC=C1)Cl

Kanonische SMILES

CSCCC(C(=O)O)NS(=O)(=O)C1=CC(=CC=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.